molecular formula C6H9NO3 B052672 5-Nitrohex-5-en-2-one CAS No. 113810-79-0

5-Nitrohex-5-en-2-one

Cat. No.: B052672
CAS No.: 113810-79-0
M. Wt: 143.14 g/mol
InChI Key: RMWUJOMSSXDVDX-UHFFFAOYSA-N
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Description

5-Nitrohex-5-en-2-one is a high-value, synthetically versatile nitroalkene that serves as a powerful Michael acceptor and a versatile building block in organic synthesis. Its structure, featuring an electron-deficient alkene conjugated to a nitro group, along with a ketone functionality, makes it a valuable multifunctional intermediate for the construction of complex molecules. Researchers utilize this compound extensively in cycloaddition reactions and nucleophilic conjugate addition (Michael addition) reactions, where it readily accepts carbon, nitrogen, and sulfur-based nucleophiles. This reactivity enables the efficient synthesis of nitro-containing intermediates, which can be further transformed into a wide array of valuable functional groups, including amines, carbonyls, and heterocycles. The primary research applications of this compound include the development of novel pharmaceutical scaffolds, the synthesis of natural product analogs, and the creation of functionalized polymers and materials. Its mechanism of action in research contexts revolves around its electrophilicity, facilitating carbon-carbon and carbon-heteroatom bond formations that are fundamental to medicinal chemistry and materials science. This compound is intended for use by qualified laboratory professionals exclusively for in-vitro research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113810-79-0

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

5-nitrohex-5-en-2-one

InChI

InChI=1S/C6H9NO3/c1-5(7(9)10)3-4-6(2)8/h1,3-4H2,2H3

InChI Key

RMWUJOMSSXDVDX-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=C)[N+](=O)[O-]

Canonical SMILES

CC(=O)CCC(=C)[N+](=O)[O-]

Synonyms

5-Hexen-2-one, 5-nitro- (9CI)

Origin of Product

United States

Physicochemical and Spectroscopic Properties of 5 Nitrohex 5 En 2 One

Detailed experimental data for the physicochemical properties of 5-Nitrohex-5-en-2-one are not widely available in the literature. However, based on the properties of structurally similar compounds, such as various (E)-6-aryl-5-nitrohex-5-en-2-ones and (E)-6-cyclohexyl-5-nitrohex-5-en-2-one, we can infer some of its likely characteristics. rsc.orgrsc.org

Interactive Data Table: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/Description
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Appearance Likely a yellow oil or solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Spectroscopic analysis is crucial for the characterization of this compound. While a complete experimental dataset is not published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

Interactive Data Table: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts/Signals
¹H NMR (CDCl₃) * δ ~2.2 ppm (s, 3H, CH₃-C=O) * δ ~2.8-3.2 ppm (m, 4H, -CH₂-CH₂-) * δ ~7.0-7.5 ppm (m, 1H, =CH-NO₂)
¹³C NMR (CDCl₃) * δ ~206 ppm (C=O) * δ ~140-150 ppm (C=C-NO₂) * δ ~130-140 ppm (C=C-NO₂) * δ ~40-45 ppm (-CH₂-C=O) * δ ~25-30 ppm (-CH₂-CH₂-) * δ ~30 ppm (CH₃-C=O)
IR (KBr, cm⁻¹) * ~1715-1725 (C=O stretch) * ~1640 (C=C stretch) * ~1520 (asymmetric NO₂ stretch) * ~1350 (symmetric NO₂ stretch)
Mass Spectrometry (EI) * m/z = 143 (M⁺) * Fragments corresponding to loss of NO₂, CH₃CO, etc.

Note: The predicted data is based on the analysis of structurally similar compounds reported in the literature and may vary from experimental values.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 5 Nitrohex 5 En 2 One

Cycloaddition Reactions:Specifically [3+2] cycloadditions with 1,3-dipoles like nitrile N-oxides and azomethine ylides.

The search for this information yielded general principles of these reaction types with other nitroalkenes or α,β-unsaturated ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org Studies on structurally similar compounds, such as (E)-6-Cyclohexyl-5-nitrohex-5-en-2-one rsc.org and various nitroalkene derivatives, core.ac.uksemanticscholar.orgrsc.orgrsc.org are available. However, a strict adherence to the prompt's instruction to focus solely on 5-Nitrohex-5-en-2-one prevents the inclusion of data from these related but distinct molecules.

Without specific experimental data, research findings, or mechanistic studies on This compound , it is not possible to provide a scientifically accurate and informative article that adheres to the detailed structure requested.

[3+2] Cycloadditions with 1,3-Dipoles (e.g., Nitrile N-Oxides, Azomethine Ylides)

Mechanism of [3+2] Cycloadditions (e.g., Polar, Zwitterionic)

The [3+2] cycloaddition (32CA) represents a significant class of reactions for synthesizing five-membered heterocyclic compounds. When involving nitro-substituted alkenes like this compound, the reaction mechanism is heavily influenced by the electronic nature of the reactants. The electron-withdrawing properties of the nitro group polarize the π-system, making the nitroalkene a strong electrophile.

Theoretical studies, particularly those employing Molecular Electron Density Theory (MEDT), have provided deep insights into these mechanisms. For reactions between polar components, such as a nitrone and a nitroalkene, the global interaction has a distinctly polar nature. nih.gov The mechanism of 32CA reactions can range from concerted (one-step) to stepwise processes involving zwitterionic or diradical intermediates. nih.gov The formation of a zwitterionic intermediate is generally favored by strong polar interactions between the reactants, the polarity of the reaction medium, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov

In the context of conjugated nitrodienes and nitroalkenes reacting with three-atom components (TACs) like nitrile N-oxides or azomethine ylides, the reaction is often classified as a polar process. mdpi.comgrowingscience.com For instance, the reaction between N-methyl azomethine ylide and (1E,3E)-1,4-dinitro-1,3-butadiene is described as a polar, pdr-type (pseudodiradical-type) mechanism. scispace.com Computational studies on analogous systems, such as the reaction of nitrile N-oxides with nitroalkenes, often show that the process occurs via a one-step, polar mechanism. scite.aisci-hub.se While the transition states have significant polar character, multiple attempts to locate and confirm the existence of stable zwitterionic intermediates on the reaction pathway have been unsuccessful. scite.aisci-hub.se This suggests that while the electronic shifts during the reaction are substantial, the process is likely concerted and highly asynchronous, rather than a discrete two-step pathway involving a zwitterionic species. The regioselectivity in these polar processes is typically governed by local electrophile/nucleophile interactions between the reaction centers. nih.gov

Diels-Alder Reactions (Dienophile Behavior)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. researchgate.net The reaction involves a conjugated diene (the 4π component) and a dienophile (the 2π component). The rate and efficiency of the Diels-Alder reaction are significantly enhanced when the dienophile is substituted with electron-withdrawing groups. rsc.org

This compound possesses two powerful electron-withdrawing groups conjugated with the alkene: the nitro group (NO₂) and the acetyl group (COCH₃). This electronic feature makes it an exceptionally reactive dienophile. In a normal-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is crucial. mdma.ch The electron-withdrawing substituents on this compound lower the energy of its LUMO, facilitating a more favorable orbital overlap with the HOMO of an electron-rich diene and accelerating the reaction. rsc.orgmdma.ch

This dienophilic behavior is well-documented for other nitroalkenes. For example, 3-nitro-2(1H)-quinolones have been shown to act as effective dienophiles in Diels-Alder reactions with 1,3-butadiene (B125203) derivatives, leading to the synthesis of complex heterocyclic structures like phenanthridones. calvin.edu Given this precedent, this compound is expected to react readily with a variety of conjugated dienes (e.g., cyclopentadiene, 1,3-butadiene) to form substituted cyclohexene (B86901) derivatives, with the nitro and acetyl groups controlling the regioselectivity and stereoselectivity of the cycloaddition.

Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, typically nitrogen or oxygen. mdma.chresearchgate.net This reaction provides a direct route to six-membered heterocyclic rings. This compound can participate in these reactions primarily as a carbon-based dienophile or, potentially, through its heteroatomic functional groups.

In the most common scenario, the electron-deficient C=C double bond of this compound acts as the 2π component (the dienophile), reacting with a hetero-diene (a 1-azadiene or 1-oxadiene, for example). This would be an inverse-electron-demand hetero-Diels-Alder reaction if the hetero-diene is electron-rich. More commonly, it would react as a standard dienophile with a hetero-diene in a normal-demand reaction. For instance, activated imines, known as azadienophiles, readily undergo intramolecular hetero-Diels-Alder reactions. bibliotekanauki.pl

Alternatively, the carbonyl group (C=O) or the nitro group (N=O moiety of the aci-nitro tautomer) within this compound could themselves act as the dienophilic component. The C=O bond can react with electron-rich dienes, such as Danishefsky's diene or Rawal's diene, to form dihydropyran rings. odinity.com While less common for the nitro group itself, its participation as a 2π component in cycloadditions is known, leading to the formation of 1,2-oxazine derivatives. This versatility allows this compound to serve as a precursor to a diverse range of six-membered heterocycles.

[2+1] Cycloadditions (e.g., with Dichlorocarbene)

The reaction of conjugated nitroalkenes with carbenes, such as dichlorocarbene (B158193) (:CCl₂), can proceed through different cycloaddition pathways. The [2+1] cycloaddition involves the addition of the carbene across the C=C double bond to form a cyclopropane (B1198618) ring.

Theoretical studies based on Density Functional Theory (DFT) have shown that for conjugated nitroalkenes, a competition exists between [2+1] and [4+1] cycloaddition channels. nih.govresearchgate.net The [2+1] cycloaddition of dichlorocarbene to a nitroalkene is proposed to proceed through a non-polar mechanism involving a biradicaloidal transition state. nih.govresearchgate.net This pathway leads to the formation of a nitro-functionalized cyclopropane derivative.

For a substrate like this compound, which is a 2-substituted nitroethene derivative (substituent being -CH₂CH₂COCH₃), the competition between the [2+1] and [4+1] pathways is viable. nih.gov In the case of 2-substituted nitroethenes, both reaction channels are considered competitive, whereas for 1-substituted analogs, the [2+1] pathway is generally only kinetically feasible. nih.govresearchgate.net

[4+1] Cycloadditions (e.g., with Dichlorocarbene)

In addition to the [2+1] pathway, conjugated nitroalkenes can undergo a [4+1] cycloaddition with dichlorocarbene. In this reaction, the nitroalkene acts as a four-atom component (O=N–C=C), and the carbene adds across the oxygen and β-carbon atoms to form a five-membered heterocyclic ring (an isoxazoline (B3343090) N-oxide derivative).

In contrast to the [2+1] mechanism, DFT calculations indicate that the [4+1] cycloaddition proceeds via a polar mechanism that involves a zwitterionic transition state. nih.govresearchgate.net The reaction is initiated by the electrophilic attack of the dichlorocarbene on one of the oxygen atoms of the nitro group. The favorability of the [4+1] pathway relative to the [2+1] pathway is sensitive to the substitution pattern on the nitroalkene. As noted, for 2-substituted nitroethenes like this compound, both the [2+1] and [4+1] channels are expected to be in competition. nih.gov

The table below summarizes the key mechanistic findings for the competing cycloadditions with dichlorocarbene based on computational studies of analogous systems.

Cycloaddition PathwayReacting ComponentProposed MechanismTransition StateProduct Type
[2+1]C=C double bondNon-polarBiradicaloidalCyclopropane derivative
[4+1]O=N-C=C systemPolarZwitterionicFive-membered nitronate

Transformations Involving the Nitro Moiety

The nitro group in conjugated nitroalkenes is a versatile functional group that can be reduced to various other functionalities, including nitroalkanes, oximes, hydroxylamines, and primary amines. mdma.ch The choice of reducing agent and reaction conditions determines the final product, allowing for selective transformations in the presence of other reducible groups like the ketone in this compound.

Common methods for the reduction of nitroalkenes can be categorized by the product they form:

Reduction to Nitroalkanes: Selective reduction of the C=C double bond while preserving the nitro group can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). sci-hub.secdnsciencepub.com This reaction typically proceeds via a conjugate addition of a hydride.

Reduction to Oximes: Reagents such as tin(II) chloride (SnCl₂) in alcoholic media or zinc dust in acetic acid are effective for converting conjugated nitroalkenes into the corresponding oximes. mdma.chcdnsciencepub.com

Reduction to Ketones (Nef-type reaction): The direct transformation of a conjugated nitroalkene to a ketone is a valuable synthetic tool. mdpi.com This can be accomplished using various methods, including chromium(II) chloride or iridium-catalyzed reductions under acidic conditions. mdpi.comresearchgate.nettandfonline.com

Reduction to Amines: Complete reduction of the nitro group to a primary amine can be accomplished using powerful reducing agents or catalytic hydrogenation. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is effective but may also reduce the ketone functionality depending on the conditions. commonorganicchemistry.com Metal-based systems like iron (Fe) or zinc (Zn) in acidic media, or cobalt carbonyl complexes (Co₂(CO)₈) with water, can offer greater selectivity, reducing the nitro group while leaving carbonyl groups intact. scispace.comcommonorganicchemistry.com

The following table summarizes various reducing agents and their expected products when reacting with a conjugated nitroalkene like this compound.

Reducing Agent/SystemPrimary ProductReference
Sodium Borohydride (NaBH₄)Saturated Nitroalkane (5-Nitrohexan-2-one) sci-hub.secdnsciencepub.com
Zinc (Zn) / Acetic Acid (AcOH)Oxime (5-Oximinohexan-2-one) cdnsciencepub.com
Tin(II) Chloride (SnCl₂)Oxime or α-substituted Oxime mdma.chcommonorganicchemistry.com
Iron (Fe) / Acetic Acid (AcOH)Amine (5-Aminohexan-2-one) commonorganicchemistry.com
Co₂(CO)₈ / H₂OAmine (5-Aminohexan-2-one) - Selective for nitro group scispace.com
Catalytic Hydrogenation (H₂ / Pd/C)Amine (5-Aminohexan-2-one) - May also reduce ketone commonorganicchemistry.com
Iridium Catalysis / H⁺Ketone (Hexane-2,5-dione) - Nef-type reaction mdpi.comresearchgate.net

Elimination Reactions Involving the Nitro Group

The nitro group in compounds like this compound can participate in elimination reactions, particularly under basic conditions. While this compound is a γ-nitro ketone, related β-nitro ketones can undergo a synchronous elimination of the nitro and keto groups to form olefins. acs.org This type of reaction highlights the potential for the nitro group to act as a leaving group, facilitating the formation of new carbon-carbon double bonds.

In a more general sense, aliphatic nitro compounds that possess an acidic hydrogen atom in the β-position relative to the nitro group are susceptible to the elimination of nitrous acid when treated with a base. researchgate.net This process results in the formation of an alkene. The synthetic utility of this transformation lies in its ability to introduce unsaturation into a molecule under relatively mild, base-induced conditions. researchgate.net The presence of the ketone in this compound influences the acidity of the neighboring protons, which can in turn affect the facility of such elimination reactions.

Furthermore, the nitro group in allylic nitro compounds can be substituted by soft nucleophiles, leading to the release of a nitrite (B80452) anion. scielo.br This reactivity underscores the versatility of the nitro group in participating in both elimination and substitution pathways, depending on the reaction conditions and the nature of the attacking species.

Nef Reaction and its Synthetic Utility

The Nef reaction is a cornerstone in the synthetic application of nitro compounds, enabling their conversion into carbonyl compounds. wikipedia.orgorganic-chemistry.org For γ-nitro ketones such as this compound, the Nef reaction provides a direct route to 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of various cyclic systems, including cyclopentenones. beilstein-journals.orgnih.gov

The classical Nef reaction involves the formation of a nitronate salt by treating the nitro compound with a base, followed by acidification to yield the corresponding ketone or aldehyde. wikipedia.orgorganic-chemistry.org The transformation of γ-nitro ketones to γ-diketones is a well-established synthetic strategy. tandfonline.com For instance, the conjugate addition of nitroalkanes to α,β-unsaturated ketones produces γ-nitroketonic intermediates which are then converted to their γ-diketone counterparts via the Nef reaction. nih.gov

The general process can be summarized as follows:

Nitronate Formation: The γ-nitro ketone is treated with a base, such as sodium methoxide, to form the corresponding nitronate anion. nih.gov

Acid Hydrolysis: The nitronate salt is then added to a strong mineral acid, like sulfuric acid, at low temperatures to effect the hydrolysis to the dicarbonyl compound. beilstein-journals.orgnih.gov

EntryStarting γ-NitroketoneBaseAcidProduct (1,4-Diketone)YieldReference
1General γ-nitroketoneSodium MethoxideSulfuric AcidCorresponding γ-diketoneFair to Good beilstein-journals.orgnih.gov
2Michael adduct of nitroalkane and α,β-unsaturated ketoneSodium MethoxideSulfuric AcidCorresponding γ-diketone- nih.gov

This table illustrates the general conditions for the Nef reaction on γ-nitro ketones.

Modern variations of the Nef reaction offer milder and more selective conditions. These can involve oxidative methods using reagents like potassium permanganate (B83412) or ozone, or reductive methods. wikipedia.orgalfa-chemistry.com An oxidative Nef reaction has been developed using molecular oxygen as the oxidant under mildly basic conditions, which can tolerate sensitive functional groups. nih.gov This method has been shown to convert nitroalkenes into α,β-unsaturated ketones in a one-pot process involving double-bond isomerization followed by the oxygen-mediated Nef reaction. nih.gov

The synthetic utility of converting γ-nitro ketones to 1,4-diketones is significant, as the resulting diketones can undergo intramolecular cyclization to produce functionalized cyclopentenones, which are core structures in many natural products. beilstein-journals.orgnih.gov

Polymerization Processes Initiated by Unsaturated Nucleophiles

Nitroalkenes, including this compound, are excellent Michael acceptors and can undergo polymerization initiated by nucleophiles. Unsaturated nucleophiles, such as phosphines, are particularly interesting initiators as they can lead to unique polymerization mechanisms and polymer structures.

Zwitterionic Mechanism of Polymerization

The reaction of phosphines with electron-deficient alkenes like nitroalkenes can proceed through a zwitterionic mechanism. The initial step involves the nucleophilic attack of the phosphine (B1218219) on the β-carbon of the nitroalkene, forming a zwitterionic phosphonium (B103445) enolate intermediate. nih.govresearchgate.net This reactive zwitterion can then act as a nucleophile or a base to propagate a polymerization chain.

The general mechanism can be outlined as:

Initiation: A nucleophilic phosphine adds to the nitroalkene monomer to form a zwitterionic intermediate.

Propagation: The anionic end of the zwitterion (the enolate) attacks another monomer molecule in a Michael addition fashion. This process repeats, leading to the growth of the polymer chain, with the phosphonium cation and the nitronate anion at the chain ends.

Termination: The polymerization can be terminated by various processes, including intramolecular cyclization or reaction with impurities.

This type of polymerization, where the propagating chain end is a zwitterion, is a distinct class of ionic polymerization. The formation of zwitterionic "Horner adducts" from the reaction of phosphines with activated olefins was noted as early as 1955 and laid the groundwork for understanding these processes. researchgate.net

The use of bifunctional initiators, such as N-heterocyclic phosphine (NHP)-thioureas, can further control the reaction. In the phospha-Michael addition of these compounds to nitroalkenes, the thiourea (B124793) moiety can activate the nitro group through hydrogen bonding, facilitating the nucleophilic attack by the phosphine. acs.orgresearchgate.net This demonstrates the tunability of the initiation step.

The polymerization of monomers via a zwitterionic mechanism can lead to the formation of cyclic polymers under certain conditions. sci-hub.se While much of the research on zwitterionic polymerization has focused on other monomers, the fundamental principles of the reaction between nucleophiles like phosphines and activated alkenes suggest that nitroalkenes are viable candidates for this type of polymerization. nih.govnih.gov

Initiator TypeMonomer TypeKey IntermediatePotential Polymer ArchitectureReference
PhosphineNitroalkenePhosphonium enolate zwitterionLinear or Cyclic nih.govresearchgate.net
N-Heterocyclic Phosphine (NHP)-ThioureaNitroalkeneDiazaphosphonium intermediateFunctionalized polymer acs.orgresearchgate.net

This table summarizes the key aspects of zwitterionic polymerization initiated by phosphines on nitroalkenes.

Theoretical and Computational Studies on 5 Nitrohex 5 En 2 One Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the intricacies of reaction mechanisms, including those involving nitroalkenes like 5-Nitrohex-5-en-2-one. DFT calculations can elucidate reaction pathways, characterize transition states, and explain observed stereoselectivities.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in constructing detailed energy profiles. dntb.gov.ua These profiles illustrate the energy changes as reactants are converted to products through transition states. For reactions involving nitroalkenes, such as Michael additions or cycloadditions, DFT can be used to calculate the activation energies and reaction energies, providing a quantitative measure of reaction feasibility. mdpi.comacs.org

Transition states, which are saddle points on the potential energy surface, are crucial for understanding reaction kinetics. dntb.gov.ua DFT methods allow for the precise location and characterization of these transient structures. For instance, in the context of a Michael addition to this compound, DFT can model the transition state where the nucleophile attacks the β-carbon of the nitroalkene moiety. The geometry and energetic properties of this transition state, including bond lengths and angles of the forming and breaking bonds, can be determined. researchgate.net In cycloaddition reactions, DFT helps in identifying whether the mechanism is concerted or stepwise by locating the corresponding transition states or intermediates. nih.govmdpi.com

Table 1: Representative DFT-Calculated Energy Data for Nitroalkene Reactions

Reaction TypeReactantsComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Michael AdditionIsobutyraldehyde + NitrostyreneB3LYP/6-31G(d,p)Not specifiedNot specified
[2+2] Cycloaddition(E)-2-phenylnitroethene + Ynaminewb97xd/6-311+G(d)Not specifiedNot specified
[4+3] CycloadditionNitrone + NitroetheneDFT~20 kcal/mol higher than reactantsExothermic

This table is illustrative and based on data from reactions of similar nitroalkenes, as specific data for this compound is not available in the provided search results. The values are meant to be representative of the type of data obtained from DFT studies.

DFT calculations, often coupled with population analysis methods like Natural Bond Orbital (NBO) analysis, can shed light on the electronic nature of a reaction. The analysis of charge distribution in reactants, transition states, and products helps in understanding the polarity of the reaction. For polar reactions involving nitroalkenes, there is a significant charge transfer from the nucleophilic entity to the electrophilic nitroalkene. nih.gov

The asynchronicity of bond formation in cycloaddition reactions is another aspect that can be analyzed using DFT. In a concerted but asynchronous reaction, the new chemical bonds are formed at different rates. For [3+2] cycloadditions involving nitroalkenes, it has been observed that the formation of the two new sigma bonds can be asynchronous, with one bond forming slightly ahead of the other in the transition state. mdpi.com This asynchronicity can be quantified by examining the lengths of the forming bonds in the DFT-optimized transition state geometry.

One of the significant applications of DFT is in rationalizing and predicting the stereochemical outcomes of reactions. For reactions involving this compound, which can lead to the formation of new stereocenters, DFT can be used to calculate the energies of different diastereomeric transition states. The stereoisomer formed preferentially is the one that proceeds through the lower energy transition state. researchgate.net

For example, in an organocatalyzed asymmetric Michael addition to a nitroalkene, DFT calculations can model the interactions between the chiral catalyst, the nucleophile, and the nitroalkene. These models can reveal the specific non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over another, thereby explaining the observed enantioselectivity. mdpi.comresearchgate.net The steric and electronic factors governing the facial selectivity of the attack on the nitroalkene can be clearly visualized and quantified through these computational models.

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity compared to frontier molecular orbital (FMO) theory. MEDT posits that the electron density distribution in the ground state of the reactants determines the reactivity, and changes in this density along the reaction pathway describe the reaction mechanism. researchgate.netbohrium.com

For reactions of this compound, MEDT can be applied to analyze cycloaddition reactions. The global electron density transfer (GEDT) at the transition state is a key concept in MEDT for polar reactions. A high GEDT value indicates a significant charge transfer and a polar mechanism. MEDT studies on [3+2] cycloadditions of nitroalkenes have shown that these reactions can be classified based on their polar character, which influences their activation energies. nih.govresearchgate.net

The topology of the Electron Localization Function (ELF) is another powerful tool within MEDT. ELF analysis provides a visual representation of electron localization in a molecule, revealing bonding patterns, lone pairs, and pseudoradical centers. By analyzing the changes in ELF along a reaction coordinate (Bonding Evolution Theory - BET), one can gain a detailed understanding of the bond formation/breaking processes. For instance, in a stepwise cycloaddition, BET analysis can clearly show the formation of a zwitterionic or pseudoradical intermediate. nih.govmdpi.comnih.gov

Ab Initio and Semi-Empirical Calculations for Electronic Structure and Reactivity

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are also employed to study electronic structure and reactivity.

Ab initio methods , which are based on first principles without empirical parameters, can provide highly accurate results, especially when using high-level theories like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. acs.orgscispace.com These methods are often used to benchmark the results obtained from DFT. For instance, high-level ab initio calculations can provide very accurate energy profiles for key reaction steps, serving as a reference for more computationally efficient methods. acs.org

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org While less accurate than ab initio or DFT methods, they are much faster, making them suitable for studying very large molecular systems or for high-throughput screening of catalysts and reactants. uni-muenchen.de For a molecule like this compound, semi-empirical methods could be used for initial conformational analysis or to quickly screen potential reaction pathways before employing more rigorous methods for detailed investigation.

Table 2: Comparison of Computational Methods for Studying Nitroalkene Chemistry

MethodKey FeaturesTypical Application for this compound
Density Functional Theory (DFT) Good balance between accuracy and computational cost. beilstein-journals.orgCalculating reaction energy profiles, characterizing transition states, rationalizing stereoselectivity. mdpi.comresearchgate.net
Molecular Electron Density Theory (MEDT) Focuses on electron density changes to explain reactivity. researchgate.netbohrium.comAnalyzing polarity (GEDT) and bond formation (ELF/BET) in cycloaddition reactions. nih.govmdpi.com
Ab Initio Methods High accuracy, based on first principles, computationally expensive. acs.orgscispace.comBenchmarking energies of key stationary points on the potential energy surface.
Semi-Empirical Methods Fast, uses empirical parameters, lower accuracy. uni-muenchen.dewikipedia.orgInitial conformational searches, screening of reaction pathways for large systems.

Advanced Analytical Methodologies for the Study of 5 Nitrohex 5 En 2 One and Its Reaction Products

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for analyzing complex mixtures containing 5-Nitrohex-5-en-2-one and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound and its reaction products, such as those formed through Michael additions. The combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a mass spectrometer allows for the separation of individual components from a complex matrix, followed by their sensitive detection and structural elucidation.

In the context of analyzing reaction mixtures involving α,β-unsaturated nitro compounds, reversed-phase HPLC is commonly employed, offering separation based on hydrophobicity. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving optimal separation. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides mass-to-charge ratio (m/z) information, which is vital for confirming the molecular weight of the parent compound and its reaction products.

Table 1: Illustrative LC-MS Parameters for the Analysis of α,β-Unsaturated Nitro Ketones

Parameter Setting
Chromatography System UHPLC
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Mass Spectrometer Q-TOF or Orbitrap
Ionization Mode Electrospray Ionization (ESI), positive and negative
Scan Range m/z 50-500

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

For volatile and thermally stable analytes, gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical tool. This compound, being a relatively small molecule, may possess sufficient volatility for GC-MS analysis, particularly if derivatization is employed to enhance thermal stability and chromatographic performance.

In GC-MS, the sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation. This fragmentation is highly reproducible and provides a detailed structural fingerprint that can be compared against spectral libraries for compound identification.

The fragmentation of nitroalkenes in the gas phase has been studied, revealing characteristic cleavage patterns. nih.govnih.gov For this compound, expected fragmentations would include the loss of the nitro group (a neutral loss of 46 Da for NO₂), cleavage of the alkyl chain, and rearrangements. Analysis of related nitro-fatty acids has shown that fragmentation of nitroalkenes can proceed through complex cyclization and cleavage to yield nitrile and aldehyde products. nih.govnih.gov High-resolution GC-MS can provide accurate mass measurements of these fragments, aiding in the determination of their elemental composition.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (predicted) Possible Fragment Identity
143 [M]⁺ (Molecular Ion)
97 [M - NO₂]⁺
83 [C₅H₇O]⁺
69 [C₄H₅O]⁺

High Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

The hyphenation of HPLC with nuclear magnetic resonance (NMR) spectroscopy provides an unparalleled ability to obtain detailed structural information of analytes in a complex mixture without the need for prior isolation. This technique is particularly valuable for the unambiguous identification of isomers and for characterizing the structure of unknown reaction products.

In an HPLC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR magnet. This allows for the acquisition of NMR spectra (¹H, ¹³C, and various 2D experiments) of the separated components in real-time. This is highly advantageous for studying reaction kinetics and identifying transient intermediates.

The application of HPLC-NMR to the study of Michael addition reactions, a key reaction pathway for this compound, has been demonstrated. nih.gov By monitoring the reaction mixture over time, the consumption of reactants and the formation of products and intermediates can be observed and their structures elucidated directly from the NMR data. For example, in the reaction of N-ethylmaleimide with glutathione, HPLC-NMR was instrumental in identifying the formation of different diastereomers and isotopomers. nih.gov This level of detailed structural insight is often difficult to achieve with mass spectrometry alone.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for the confident identification of unknown compounds by providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule and its fragments.

For a compound like this compound (C₆H₉NO₃), the theoretical exact mass of its molecular ion can be calculated with high precision. An experimental measurement that matches this theoretical value within a narrow mass tolerance window provides strong evidence for its elemental formula. This is particularly important when distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

HRMS is also invaluable in the analysis of reaction products. For instance, in a study of the hetero-Diels-Alder reaction of a nitroalkene, HRMS was used to confirm the molecular formula of the product and its fragmentation ions, which was crucial for its structural assignment. mdpi.com The characteristic loss of the NO₂ group from nitro compounds can be precisely measured, further confirming the presence of this functional group. mdpi.com

Table 3: Theoretical Exact Masses of this compound and Related Adducts

Compound Molecular Formula Theoretical Exact Mass (m/z) [M+H]⁺
This compound C₆H₉NO₃ 144.0655
Michael adduct with Cysteine C₉H₁₄N₂O₅S 279.0645

Advanced Chromatographic Separation Techniques (e.g., 2D-HPLC) for Isomeric Differentiation

The presence of double bonds and chiral centers in this compound and its reaction products can lead to the formation of various isomers (e.g., geometric isomers, diastereomers, enantiomers). One-dimensional HPLC may not always provide sufficient resolution to separate these closely related species. Two-dimensional liquid chromatography (2D-HPLC) offers significantly enhanced separation power by subjecting the sample to two independent separation mechanisms. rsc.orgnih.govchromatographyonline.com

In a typical online 2D-HPLC setup, fractions from the first dimension column are automatically transferred to a second dimension column with a different stationary phase chemistry. chromatographyonline.com For example, a reversed-phase separation in the first dimension could be coupled with a chiral or a hydrophilic interaction chromatography (HILIC) separation in the second dimension. This orthogonality in separation mechanisms allows for the resolution of isomers that co-elute in a single dimension.

The application of 2D-HPLC has been successful in separating complex mixtures of isomeric compounds, such as azatryptophan derivatives and their enantiomers. rsc.org This technique would be highly applicable to the analysis of reaction mixtures of this compound, where different diastereomeric products of a Michael addition could be formed. By separating these isomers, their individual characterization by subsequent detection methods like MS or NMR becomes possible.

In Situ Analytical Approaches (e.g., Desorption Electrospray Ionization Mass Spectrometry, DESI-MS)

In situ analytical techniques allow for the analysis of samples in their native environment with minimal or no sample preparation. Desorption electrospray ionization mass spectrometry (DESI-MS) is a powerful ambient ionization technique that enables the direct analysis of surfaces and the real-time monitoring of chemical reactions. researchgate.netsemanticscholar.orgrsc.org

In DESI-MS, a charged solvent spray is directed onto a sample surface. The impact of the charged droplets desorbs and ionizes molecules from the surface, which are then drawn into the mass spectrometer for analysis. This technique is particularly well-suited for studying reaction kinetics and identifying transient intermediates that might be missed by conventional offline methods. researchgate.netnih.gov

The high-throughput screening of chemical reactions is a key application of DESI-MS. semanticscholar.orgrsc.org By spotting arrays of different reaction mixtures onto a surface, DESI-MS can rapidly analyze the products of each reaction, significantly accelerating the process of reaction optimization. This would be an ideal approach for exploring the reactivity of this compound with a library of potential nucleophiles. Furthermore, DESI-MS has been used to intercept and identify reactive intermediates in catalytic cycles, providing valuable mechanistic insights. researchgate.netnih.govchemrxiv.org

Spectroscopic Characterization Beyond Basic Identification (e.g., Detailed IR Vibrational Analysis for Electronic Structure Insights)pageplace.de

Infrared (IR) spectroscopy serves as a powerful tool for the detailed analysis of the electronic structure of this compound, extending far beyond simple functional group identification. The positions, intensities, and potential coupling of vibrational bands for the nitro, alkene, and ketone functionalities offer significant insights into the extent of electron delocalization and conjugation within the molecule.

The electronic environment of this compound is characterized by the conjugation between the nitro group (NO₂), a strong electron-withdrawing group, the carbon-carbon double bond (C=C), and the carbonyl group (C=O) of the ketone. This conjugation leads to a delocalization of π-electrons across this system, which in turn influences the bond strengths and, consequently, their vibrational frequencies in the IR spectrum.

A detailed analysis of the IR spectrum of this compound would reveal shifts in the characteristic absorption frequencies of these groups when compared to their unconjugated counterparts. For instance, the C=O stretching frequency in a typical aliphatic ketone appears around 1715 cm⁻¹. However, in this compound, conjugation with the C=C double bond is expected to lower this frequency, likely into the 1685-1665 cm⁻¹ range. This shift to a lower wavenumber indicates a decrease in the double bond character of the carbonyl group due to electron delocalization.

Similarly, the C=C stretching vibration, which for an isolated double bond typically appears in the 1680-1630 cm⁻¹ region, would also be affected. researchgate.net The conjugation with the electron-withdrawing nitro and carbonyl groups is expected to decrease the electron density of the C=C bond, potentially shifting its stretching frequency.

Furthermore, vibrational coupling between the C=C and NO₂ stretching modes can occur in conjugated nitroalkenes. This interaction between vibrations can lead to shifts in their expected frequencies and changes in their intensities, providing a more complex but also more informative spectrum. A thorough analysis of these coupled vibrations can offer a deeper understanding of the molecular and electronic structure.

The table below provides a summary of the expected characteristic IR absorption frequencies for this compound, highlighting the influence of its conjugated electronic system.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Insights into Electronic Structure
C=O (Ketone)Stretching1685 - 1665Lower frequency indicates decreased double bond character due to conjugation.
C=C (Alkene)Stretching~1640Position reflects the influence of electron-withdrawing groups on bond strength.
NO₂ (Nitro)Asymmetric Stretching~1550Sensitive to the degree of conjugation and electron delocalization in the molecule.
NO₂ (Nitro)Symmetric Stretching~1350Position is indicative of the electronic environment of the nitro group.
=C-H (Alkene)Stretching3100 - 3000Confirms the presence of the vinyl group.
C-H (Alkyl)Stretching< 3000Indicates the presence of the saturated hydrocarbon portion of the molecule.

The spectroscopic characterization of the reaction products of this compound would show predictable changes in the IR spectrum. For example, in a Michael addition reaction, the C=C bond is saturated. This would result in the disappearance of the C=C stretching and =C-H stretching bands in the IR spectrum of the product. If the nitro group were to be reduced to an amine (NH₂), the strong NO₂ stretching bands would be replaced by characteristic N-H stretching bands around 3300-3500 cm⁻¹. In cycloaddition reactions, the disappearance of the C=C bond absorption and the appearance of new C-C stretching vibrations would be key indicators of product formation. By analyzing these spectral changes, the success and nature of a chemical transformation involving this compound can be determined.

Applications of 5 Nitrohex 5 En 2 One in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

Nitroalkenes are powerful precursors for the synthesis of a wide array of heterocyclic compounds. The electron-deficient nature of the double bond in 5-Nitrohex-5-en-2-one facilitates reactions with various nucleophiles, initiating cascades that lead to the formation of cyclic structures. These reactions are often efficient and can generate significant molecular complexity in a single step. researchgate.netrsc.org

The synthesis of five- and six-membered nitrogen-containing heterocycles is a prominent application. researchgate.netrsc.org For instance, the reaction of this compound with primary amines or their equivalents can lead to the formation of substituted pyrrolidines. This transformation typically proceeds through a sequence of a Michael addition of the amine to the nitroalkene, followed by an intramolecular cyclization. The ketone and nitro groups within the this compound backbone are crucial for these subsequent ring-closing steps.

Key reaction pathways include:

Domino Michael/Cyclization Reactions: Nucleophiles such as amino acids or β-ketoesters can add to the nitroalkene, creating an intermediate that subsequently cyclizes.

[3+2] Cycloadditions: this compound can act as a 2π component in 1,3-dipolar cycloaddition reactions, reacting with dipoles like azomethine ylides to form highly substituted five-membered rings. scispace.com

Multi-component Reactions: The compound can participate in multi-component reactions, where several starting materials combine in a one-pot synthesis to produce complex heterocyclic products, such as piperidines. researchgate.net

The flexibility of the nitro group, which can be transformed into various other functional groups (e.g., amines, oximes, or carbonyls), further enhances the utility of the resulting heterocyclic products in subsequent synthetic steps. rsc.org

Table 1: Examples of Heterocyclic Systems Derived from Nitroalkenes

Nucleophile/Reagent Resulting Heterocycle Core Reaction Type
Primary Amines Pyrrolidine/Piperidine Michael Addition/Cyclization
α-Aryl Isocyanoacetates Dihydropyrrole Tandem Michael/C-H Insertion
Amino Acids Substituted Pyrrolidines Domino Reaction
Azomethine Ylides Pyrrolidine [3+2] Cycloaddition

Precursors for Polyfunctionalized Organic Molecules

The structure of this compound is inherently rich in functionality, containing a ketone, an alkene, and a nitro group. This arrangement makes it an ideal starting material for the synthesis of polyfunctionalized acyclic and cyclic molecules. The primary reaction enabling this is the Michael addition, which creates a new carbon-carbon or carbon-heteroatom bond while preserving the nitro and ketone functionalities for further manipulation. rsc.org

Upon conjugate addition of a nucleophile (a Michael donor) to the β-carbon of the nitroalkene, a Michael adduct is formed. This product is a 1,5-dicarbonyl precursor (considering the nitro group can be converted to a carbonyl via the Nef reaction) and also contains a nitro group that can be reduced to an amine. This dense arrangement of functional groups provides numerous handles for subsequent chemical transformations.

Common transformations of the Michael adduct include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, leading to the formation of γ-amino ketones, which are valuable synthetic intermediates.

Nef Reaction: The nitro group can be converted into a carbonyl group, yielding a 1,5-diketone.

Carbonyl Chemistry: The ketone at the C-2 position can undergo a wide range of reactions, such as reduction to an alcohol, Wittig olefination, or Grignard addition.

Table 2: Polyfunctional Products from Michael Addition to this compound

Michael Donor (Nucleophile) Initial Adduct Structure Potential Final Product
Malonate Ester Diester-nitro-ketone Polyfunctionalized amino acid precursor
Enolate of a Ketone Diketo-nitro compound Precursor for cyclic systems
Organocuprate (Gilman Reagent) Alkylated nitro-ketone Complex acyclic carbon skeletons
Thiol Thioether-nitro-ketone Sulfur-containing amino ketones

Role in Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers is a central goal of modern organic synthesis. This compound is a valuable substrate in stereoselective reactions, particularly in asymmetric Michael additions, where the addition of a nucleophile across the double bond is controlled to favor the formation of one enantiomer or diastereomer over others. masterorganicchemistry.com

This stereocontrol is typically achieved through the use of chiral catalysts, which create a chiral environment around the substrate. Both organocatalysts and metal-based catalysts have been effectively used for asymmetric conjugate additions to nitroalkenes.

Organocatalysis: Chiral amines, thioureas, or prolinol derivatives can activate the nitroalkene or the nucleophile, guiding the attack to a specific face of the double bond. scispace.com This approach has been successfully used to synthesize chiral γ-nitro ketones with high enantiomeric excess (ee).

Metal Catalysis: Chiral metal complexes (e.g., copper, zinc, or ruthenium) can coordinate to the this compound, blocking one face and directing the nucleophilic attack to the other, resulting in high stereoselectivity.

The resulting enantiomerically enriched γ-nitro ketones are powerful intermediates. For example, subsequent reduction of the nitro group and cyclization can lead to the synthesis of optically active pyrrolidines and other nitrogen-containing heterocycles. scispace.com The ability to set multiple stereocenters in a single, controlled step highlights the importance of this substrate in efficient and elegant synthetic design.

Table 3: Catalytic Systems for Asymmetric Michael Addition to Nitroalkenes

Catalyst Type Example Catalyst Class Typical Stereochemical Outcome
Organocatalyst Chiral Thioureas High Enantiomeric Excess (ee)
Organocatalyst Cinchona Alkaloids High Enantioselectivity
Organocatalyst Diarylprolinol Silyl Ethers High Diastereo- and Enantioselectivity
Metal Catalyst Chiral Cu(II)-Bisoxazoline Complexes High Enantiomeric Excess (ee)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitrohex-5-en-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitroalkene formation via conjugate addition or nitration of pre-existing enones. Key parameters include solvent polarity (e.g., dichloromethane for kinetic control), temperature (low temps to minimize side reactions), and catalyst selection (e.g., Lewis acids for regioselectivity). Optimization requires iterative DOE (Design of Experiments) to assess yield and purity, with characterization via TLC, GC-MS, and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

TechniqueKey Peaks/DataUtility
IR ~1720 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch)Functional group confirmation
¹³C NMR δ ~200 ppm (ketone C=O), δ ~140 ppm (nitroalkene carbons)Structural elucidation
UV-Vis λmax ~250–280 nm (π→π* transitions in nitroalkene)Purity assessment
Cross-referencing with databases like NIST Chemistry WebBook (e.g., analogous nitroenones in ) ensures accuracy .

Q. How does this compound’s reactivity vary under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions, the nitro group acts as an electron-withdrawing group, polarizing the enone system for nucleophilic attack. In basic conditions, deprotonation at α-positions may lead to Michael adducts. Systematic pH-controlled experiments with in-situ monitoring (e.g., FTIR or HPLC) are recommended to track intermediate formation .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s electronic structure and reaction pathways?

  • Methodological Answer : DFT (Density Functional Theory) at the B3LYP/6-31G* level can predict frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. MD (Molecular Dynamics) simulations in explicit solvents (e.g., water, THF) model solvation effects. Validation requires comparing computed IR/NMR spectra with experimental data .

Q. How can researchers resolve contradictions in reported spectral data or reaction outcomes for this compound?

  • Methodological Answer : Contradictions often arise from impurities or divergent synthetic protocols. Steps include:

  • Repeating experiments under identical conditions (documenting solvent batches, equipment calibration) .
  • Statistical meta-analysis of literature data to identify outliers (e.g., Grubbs’ test for anomalous results) .
  • Collaborative verification via interlaboratory studies .

Q. What strategies ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer :

  • Precision in Protocols : Detailed stepwise procedures, including catalyst activation (e.g., flame-drying) and inert atmosphere techniques .
  • Data Transparency : Raw chromatograms, spectral baselines, and crystallographic files (if applicable) should be archived as supplementary materials .
  • Benchmarking : Compare results against established reference reactions (e.g., nitro-Mannich additions) .

Methodological Frameworks for Research Design

Q. How can the PICOT or FINER model structure research questions for this compound?

  • Example Using PICOT :

  • Population : this compound derivatives.
  • Intervention : Varying nitro-group positioning.
  • Comparison : Reactivity vs. non-nitrated enones.
  • Outcome : Quantify rate constants for Diels-Alder reactions.
  • Time : Kinetic studies over 24–72 hours.
    This framework ensures clarity and testability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.